2-(1,2-Thiazol-5-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

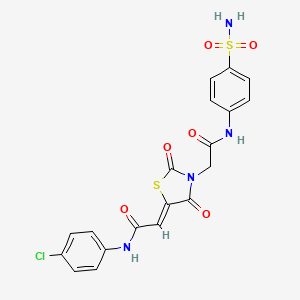

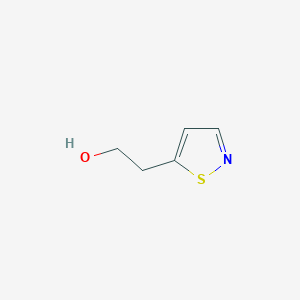

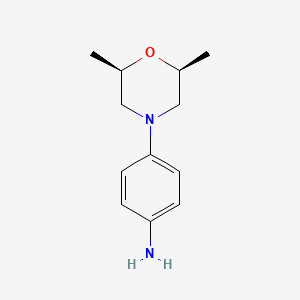

“2-(1,2-Thiazol-5-yl)ethanol” is a compound that belongs to the class of 1,3-thiazoles . It is a primary alcohol that derives from a hydride of a thiazole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to an ethanol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 129.18 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用

Solvent Effects on Molecular Aggregation

A study investigated the effects of organic solvents on the molecular aggregation of certain thiazole derivatives, revealing insights into the fluorescence effects associated with aggregation processes in these compounds. This research provides foundational knowledge for the development of materials with specific optical properties (Matwijczuk et al., 2016).

Molecular Crystallization and Structure

The crystallization of 2-Amino-5-nitrothiazole from ethanol as a monosolvate showcased the importance of solvent choice in the crystallization process, offering valuable information for crystal engineering and the design of materials with desired physical properties (Glidewell et al., 2004).

Catalytic Activity and Complexation

Research on dioxidovanadium(V) complexes containing thiazol-hydrazone ligands demonstrated their catalytic efficiency in olefin oxidation. This highlights the potential of thiazole derivatives in catalysis and the development of new catalysts (Ghorbanloo et al., 2017).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators emphasized the role of non-covalent interactions in gelation behavior. This research contributes to the development of new materials for drug delivery and tissue engineering applications (Yadav & Ballabh, 2020).

Antioxidant Properties

Investigations into thiazolo[3,2-b]-1,2,4-triazoles showed their protective effects against ethanol-induced oxidative stress in mouse brain and liver. This study suggests the potential therapeutic applications of thiazole derivatives in preventing oxidative stress-related diseases (Aktay et al., 2005).

Safety and Hazards

The safety information for “2-(1,2-Thiazol-5-yl)ethanol” indicates that it is associated with several hazard statements including H226, H302, H315, H319, and H335 . These correspond to flammability, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

将来の方向性

Thiazole derivatives, including “2-(1,2-Thiazol-5-yl)ethanol”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .

特性

IUPAC Name |

2-(1,2-thiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c7-4-2-5-1-3-6-8-5/h1,3,7H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRGAYJXKVOUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2620755.png)

![5-{4-[(4-ethylbenzyl)amino]-4-oxobutyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2620757.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)

![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)

![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)